

Application Notes and Protocols: Transglycosylation Reactions Using Leucrose

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Compound of Interest

Compound Name: *Leucrose*

Cat. No.: *B1674814*

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Introduction

Leucrose, a non-cariogenic isomer of sucrose with an α -(1 \rightarrow 5) glycosidic linkage between glucose and fructose, serves as a valuable substrate in enzymatic transglycosylation reactions.[1][2] Its synthesis is primarily achieved through the action of dextran sucrose transferase from bacteria such as *Leuconostoc mesenteroides*, which catalyzes the transfer of a glucosyl moiety from sucrose to an acceptor molecule, fructose.[3][4] This unique disaccharide can then be utilized as a glycosyl donor for the synthesis of novel oligosaccharides with potential applications in the food, biotechnology, and pharmaceutical industries.[3] These applications range from use as a sweetener to its role in drug formulation due to its biocompatibility.

This document provides detailed application notes and experimental protocols for the use of **leucrose** in transglycosylation reactions, with a focus on the synthesis of oligosaccharides and the modification of bioactive molecules.

Key Applications

- **Synthesis of Novel Oligosaccharides:** **Leucrose** can be used as a substrate for enzymes like α -glucosidase to produce novel oligosaccharides with unique linkages.
- **Prebiotic Development:** The enzymatic modification of **leucrose** can lead to the formation of oligosaccharides with prebiotic potential.

- **Glycosylation of Bioactive Molecules:** **Leucrose** can serve as a glucosyl donor to modify the properties of various molecules, enhancing their stability or bioavailability. While direct use of **leucrose** is an area of ongoing research, the enzymes used for its synthesis are employed for such modifications.
- **Food Industry:** Utilized as a sweetener in low-calorie food products due to its unique taste profile.
- **Pharmaceutical Formulation:** Investigated for its potential role in drug formulation owing to its biocompatibility.

Data Presentation: Reaction Parameters and Yields

The efficiency of transglycosylation reactions involving **leucrose** and its synthesis is influenced by several factors, including enzyme source, substrate concentrations, temperature, and pH.

The following tables summarize key quantitative data from various studies.

Table 1: Optimal Conditions for Dextranucrase-Mediated **Leucrose** Synthesis

Enzyme Source	Donor Substrate	Acceptor Substrate	Temperature (°C)	pH	Key Findings	Reference
Leuconostoc mesenteroides	Sucrose	Fructose	25-37	4.5-8.0	High yields of leucrose can be achieved under optimized conditions.	
Leuconostoc mesenteroides B-512F	Sucrose	Isomaltulose	30	5.2	Efficient synthesis of isomaltulose-derived oligosaccharides.	
Leuconostoc mesenteroides FT045B	Sucrose	Ascorbic Acid	23	5.2	Successful transglycosylation of ascorbic acid to improve its stability.	

Table 2: Yields of Transglycosylation Products

Enzyme	Glycosyl Donor	Acceptor Molecule	Product	Yield	Reference
Dextran sucrose from <i>Leuconostoc mesenteroides</i> B-512F	Sucrose	Isomaltulose	Isomaltulose-derived oligosaccharides	41-42% (by weight)	
α -Glucosidase from <i>Aspergillus</i> sp. KT-11	Leucrose	Leucrose (self-transglycosylation)	Novel trisaccharide and tetrasaccharide	Not specified	
Dextran sucrose from <i>Leuconostoc animalis</i> TMW 1.971	Sucrose	Growing dextran chain	Linear dextrans	Up to 214.9 g/L	
Dextran sucrose from <i>Leuconostoc mesenteroides</i>	Sucrose	Maltose	Panose	High productivity at intermediate sucrose and high maltose concentrations	

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Leucrose using Dextran sucrose

This protocol describes the synthesis of **leucrose** from sucrose and fructose using dextran sucrose.

Materials:

- Dextran sucrose (e.g., from *Leuconostoc mesenteroides*)

- Sucrose
- Fructose
- Sodium acetate buffer (20 mM, pH 5.2)
- Calcium chloride (CaCl_2)
- Reaction vessel
- Water bath or incubator
- Analytical equipment for product analysis (e.g., HPLC)

Procedure:

- Prepare a substrate solution by dissolving sucrose and fructose in sodium acetate buffer. A typical starting concentration is 250 mM sucrose. The concentration of fructose should be at least 100 mmoles per 1,000 International Units of dextransucrase.
- Add CaCl_2 to the substrate solution to a final concentration of 0.05 g/L.
- Equilibrate the reaction vessel containing the substrate solution to the optimal temperature, typically between 25°C and 37°C.
- Initiate the reaction by adding a purified dextransucrase solution.
- Incubate the reaction mixture for a predetermined time (e.g., 24 hours) with gentle agitation.
- Monitor the reaction progress by taking aliquots at different time points and analyzing the concentration of **leucrose**, remaining substrates, and byproducts using HPLC.
- Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
- Purify the **leucrose** from the reaction mixture using techniques such as ultrafiltration and chromatography.

Protocol 2: Synthesis of Novel Oligosaccharides from Leucrose using α -Glucosidase

This protocol outlines the use of **leucrose** as a glycosyl donor for the synthesis of new oligosaccharides.

Materials:

- **Leucrose** (purified from Protocol 1 or commercially available)
- α -Glucosidase (e.g., from *Aspergillus* sp. KT-11)
- Buffer solution (e.g., pH 4.5)
- Reaction vessel
- Incubator
- Analytical equipment for product analysis (e.g., TLC, HPLC, NMR)

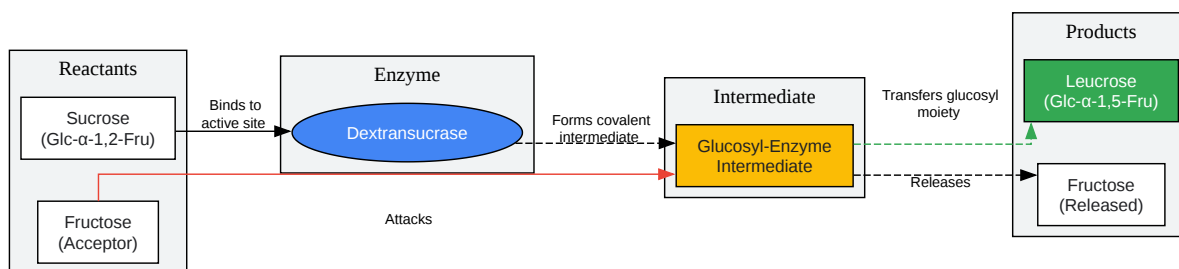
Procedure:

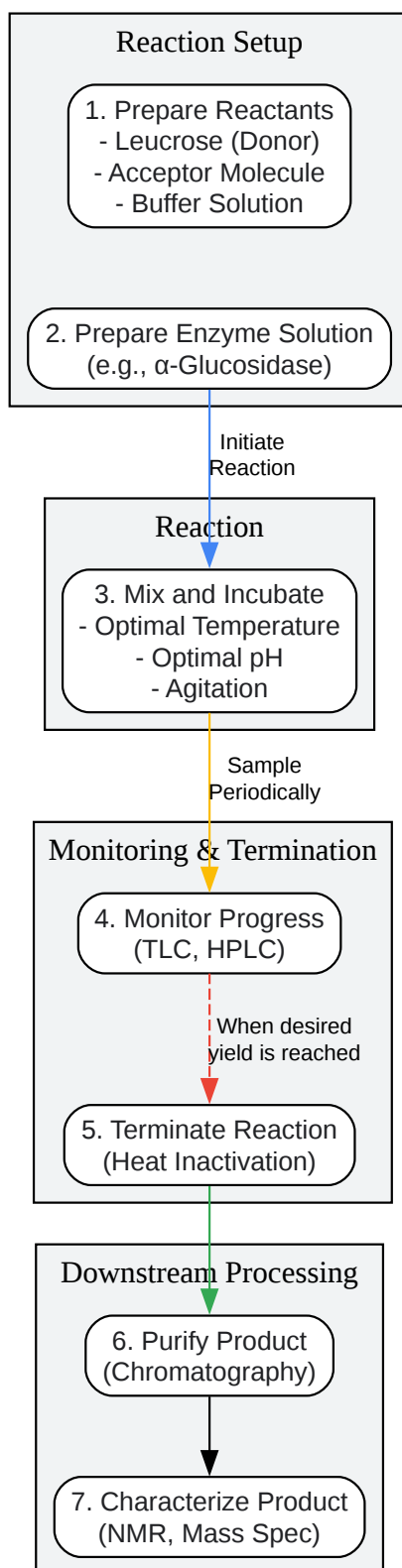
- Prepare a high-concentration solution of **leucrose** in the appropriate buffer (pH 4.5).
- Add the α -glucosidase to the **leucrose** solution to start the transglycosylation reaction.
- Incubate the mixture under optimal conditions for the enzyme.
- Monitor the formation of new oligosaccharides over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Stop the reaction when the desired product concentration is reached, typically by heat inactivation of the enzyme.
- Isolate and purify the novel oligosaccharides using chromatographic techniques such as gel filtration or ion-exchange chromatography.

- Characterize the structure of the purified oligosaccharides using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Visualizations

Dextranucrase-Mediated Synthesis of Leucrose





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